molecular formula C13H17N3O B11876627 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol CAS No. 949100-26-9

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol

Cat. No.: B11876627
CAS No.: 949100-26-9
M. Wt: 231.29 g/mol
InChI Key: CERBDBHTMBDLSV-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a compound that features a benzimidazole moiety linked to a piperidine ring Benzimidazole is a heterocyclic aromatic organic compound, while piperidine is a saturated heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol typically involves the condensation of benzimidazole derivatives with piperidine derivatives. One common method involves the reaction of 1H-benzimidazole with 4-chloromethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole moiety to its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzo[d]imidazol-2-yl)piperidine: Similar structure but with a different substitution pattern.

    4-(1H-imidazol-1-yl)methyl)piperidine: Contains an imidazole ring instead of a benzimidazole ring.

    1-(4-hydroxyphenyl)imidazole: Features an imidazole ring with a hydroxyphenyl group.

Uniqueness

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is unique due to the presence of both benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

949100-26-9

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-(benzimidazol-1-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C13H17N3O/c17-13(5-7-14-8-6-13)9-16-10-15-11-3-1-2-4-12(11)16/h1-4,10,14,17H,5-9H2

InChI Key

CERBDBHTMBDLSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

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